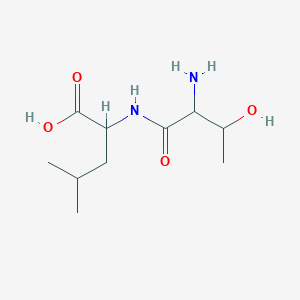

H-Thr-Leu-OH

描述

H-Thr-Leu-OH is a dipeptide composed of L-threonine (Thr) and L-leucine (Leu) linked via a peptide bond. Its chemical formula is C₉H₁₈N₂O₄, with a molecular weight of 234.25 g/mol (calculated from constituent amino acids) . The compound is identified by the CAS number 50299-12-2 and is commercially available for research purposes . As a short peptide, it serves as a fundamental building block in peptide synthesis and may exhibit unique biochemical properties due to the hydrophobic Leu residue and hydroxyl-containing Thr side chain.

属性

IUPAC Name |

2-[(2-amino-3-hydroxybutanoyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-5(2)4-7(10(15)16)12-9(14)8(11)6(3)13/h5-8,13H,4,11H2,1-3H3,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBCIBCLXBKYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403105 | |

| Record name | Thr-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50299-12-2 | |

| Record name | Thr-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dipeptides like H-Thr-Leu-OH can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the activation of the carboxyl group of one amino acid and its coupling to the amino group of another amino acid . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of dipeptides like this compound often employs enzymatic methods due to their high specificity and efficiency. Enzymes such as proteases and peptidases can catalyze the formation of peptide bonds under mild conditions, making them suitable for large-scale production . Additionally, chemical ligation techniques, such as native chemical ligation (NCL), can be used to synthesize dipeptides with high purity and yield .

化学反应分析

Types of Reactions

H-Thr-Leu-OH can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can yield oxo derivatives, while reduction can produce reduced forms of the dipeptide. Substitution reactions can result in the formation of modified dipeptides with different functional groups .

科学研究应用

H-Thr-Leu-OH has a wide range of applications in scientific research, including:

Chemistry: this compound is used as a model compound in studies of peptide synthesis and peptide bond formation.

Biology: In biological research, this compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.

Medicine: this compound has potential therapeutic applications due to its biological activity.

作用机制

The mechanism of action of H-Thr-Leu-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, this compound can be recognized and processed by enzymes involved in peptide metabolism. It can act as a substrate for peptidases, which cleave the peptide bond to release the constituent amino acids, L-threonine and L-leucine . These amino acids can then participate in various metabolic pathways, contributing to cellular functions and processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Structural Features |

|---|---|---|---|---|---|

| H-Thr-Leu-OH | 50299-12-2 | C₉H₁₈N₂O₄ | 234.25 | Likely DMSO-soluble* | Thr (polar hydroxyl), Leu (hydrophobic) |

| H-Thr-Val-OH | 99032-17-4 | C₈H₁₆N₂O₄ | 204.23 | Not specified | Valine (branched hydrophobic) replaces Leu |

| H-Trp-Leu-OH | 13123-35-8 | C₁₇H₂₃N₃O₃ | 317.38 | Soluble in DMSO | Tryptophan (aromatic) paired with Leu |

| H-γ-Glu-Leu-OH | Not provided | Not provided | Not provided | Water-soluble† | γ-linked Glu (acidic) with Leu |

| H-Leu-Trp-Leu-OH | 42293-99-2 | C₂₃H₃₄N₄O₄ | 430.55 | Soluble in DMSO | Tripeptide with Trp flanked by Leu residues |

*Inferred from solubility trends of similar peptides (e.g., H-Trp-Leu-OH and H-Leu-Trp-Leu-OH in DMSO) .

†H-γ-Glu-Leu-OH’s γ-glutamyl linkage enhances water solubility compared to α-linked peptides .

Key Research Findings and Challenges

Analytical Characterization

生物活性

H-Thr-Leu-OH, also known as Threonyl-Leucine, is a dipeptide that has garnered attention in biochemical research for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including conventional peptide synthesis and microwave-assisted techniques. The choice of method can significantly affect the yield and purity of the final product.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Conventional Synthesis | 65 | Established protocol | Time-consuming |

| Microwave-Assisted Synthesis | 85 | Faster reaction times | Requires specialized equipment |

Biological Mechanisms

This compound exhibits various biological activities, primarily through its interactions with cellular receptors and enzymes. These interactions can modulate signaling pathways that are critical for cellular function.

- Protein-Protein Interactions : this compound has been studied for its role in mediating protein-protein interactions, which are essential for various physiological processes.

- Cell Signaling : The compound may influence cellular signaling pathways, thereby affecting processes such as cell growth, differentiation, and apoptosis.

Case Studies

Several studies have explored the biological activity of this compound in different contexts:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial proliferation (95% inhibition) after 20 hours of incubation, suggesting its potential as an antimicrobial agent .

Case Study 2: Drug Delivery Systems

Research has highlighted the use of this compound in drug delivery systems. Its ability to form self-assembling structures enhances the delivery efficiency of therapeutic agents, making it a promising candidate for biomedical applications .

Research Findings

Recent findings emphasize the structural modifications of peptides like this compound to enhance their biological activities. For instance, modifications at specific amino acid positions have been shown to improve antimicrobial specificity and reduce hemolytic activity .

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Substitution with Lysine | Increased antimicrobial activity |

| Substitution with Tryptophan | Reduced hemolytic activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。